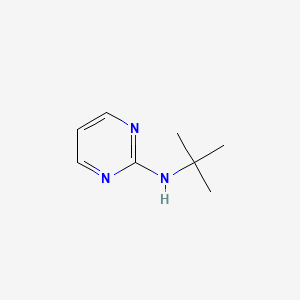

2-(tert-Butylamino)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

N-tert-butylpyrimidin-2-amine |

InChI |

InChI=1S/C8H13N3/c1-8(2,3)11-7-9-5-4-6-10-7/h4-6H,1-3H3,(H,9,10,11) |

InChI Key |

RLESKUICFPMLGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=NC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Tert Butylamino Pyrimidine Derivatives

Direct Synthesis Strategies for 2-(tert-Butylamino)pyrimidine Core Structures

The direct construction of the this compound core often involves the reaction of a suitable pyrimidine (B1678525) precursor with tert-butylamine (B42293). A common starting material is 2,4-dichloropyrimidine (B19661). The reaction with tert-butylamine can proceed via nucleophilic aromatic substitution, where the amine displaces one of the chlorine atoms.

However, a significant challenge in this approach is controlling the regioselectivity. For instance, reacting 2,4-dichloropyrimidine with tert-butylamine can lead to a mixture of 2- and 4-substituted products. google.com Under specific conditions, such as heating at 60°C, the reaction has been reported to yield a mixture of 4-chloro-2-(tert-butylamino)pyrimidine (26% yield) and 2-chloro-4-(tert-butylamino)pyrimidine (65% yield). google.com Achieving selective substitution at the desired position often requires careful optimization of reaction conditions or the use of protecting groups. For example, heating 2-chloro-4-[trimethylsilylethynyl]pyrimidine (B3132882) with an excess of tert-butylamine at 80°C in a sealed tube successfully yields 2-tert-Butylamino-4-[trimethylsilylethynyl]pyrimidine. google.com

Multi-Component Reactions (MCRs) for Diversified Pyrimidine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds from simple starting materials in a single operation. wits.ac.zaresearchgate.net These reactions are instrumental in generating molecular diversity around the pyrimidine core.

One-pot MCRs are highly valued for their operational simplicity and ability to rapidly build molecular complexity. A notable example is the three-component reaction for synthesizing bis-3-aminoimidazo[1,2-a]pyrimidines. This reaction involves the condensation of a 2-aminoazine, terephthalaldehyde, and tert-butyl isocyanide in methanol (B129727) at room temperature, catalyzed by p-toluenesulfonic acid (PTSA). researchgate.net This procedure provides a straightforward route to extended π-conjugated systems incorporating the this compound moiety. researchgate.net

Another significant one-pot synthesis involves the reaction of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and tert-butyl isocyanide. nih.govwindows.net This process yields novel 5-aroyl(or heteroaroyl)-6-(tert-butylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones with good to excellent yields. nih.gov

Table 1: One-Pot Synthesis of Furo[2,3-d]pyrimidine Derivatives

| Reactant 1 (Ar(CO)CHO) | Reactant 2 | Reactant 3 | Product | Yield |

|---|---|---|---|---|

| Phenylglyoxal monohydrate | 1,3-Dimethylbarbituric acid | tert-Butyl isocyanide | 5-Benzoyl-6-(tert-butylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione | 80% |

| 4-Chlorophenylglyoxal monohydrate | 1,3-Dimethylbarbituric acid | tert-Butyl isocyanide | 5-(4-Chlorobenzoyl)-6-(tert-butylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione | 85% windows.net |

| 4-Methylphenylglyoxal monohydrate | 1,3-Dimethylbarbituric acid | tert-Butyl isocyanide | 6-(tert-Butylamino)-1,3-dimethyl-5-(4-methylbenzoyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione | 84% |

The efficiency and selectivity of MCRs can often be enhanced through catalysis. Various catalysts, including Lewis acids, Brønsted acids, and metal complexes, have been employed for the synthesis of pyrimidine derivatives. rsc.org

For the synthesis of 5-aroyl-6-(alkylamino)furo[2,3-d]pyrimidines, an ultra-low loading of Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) (2 mol%) has been shown to be a highly efficient and environmentally benign catalyst in water. nih.govwindows.net The reaction proceeds smoothly at 50°C, highlighting a green chemistry approach to these heterocyclic frameworks. nih.gov Without a catalyst, the reaction yields are significantly lower, even at elevated temperatures. nih.gov

In another example, the three-component reaction of 2-amino-4H-1,3-thiazin-4-one derivatives, dialkyl acetylenedicarboxylates (such as DMAD), and alkyl isocyanides (including tert-butyl isocyanide) can be performed at room temperature without a catalyst to produce dimethyl 8-(tert-butylamino)-4-oxo-4,6-dihydropyrimido[2,1-b] wits.ac.zaresearchgate.netthiazine-6,7-dicarboxylates in moderate yields. researchgate.net The use of different catalysts in other pyrimidine-forming MCRs, such as l-proline (B1679175) nitrate (B79036) or bismuth(III)triflate, has also been documented to improve reaction rates and yields under mild conditions. scirp.orgjapsonline.com

Table 2: Catalyst Influence on Furo[2,3-d]pyrimidine Synthesis

| Catalyst | Amount (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| None | - | Water | 50 | 24 | 56 nih.gov |

| ZrOCl₂·8H₂O | 2 | Water | 50 | 1 | 94 nih.gov |

| InCl₃ | 10 | Water | 50 | 3 | 85 |

| Sc(OTf)₃ | 10 | Water | 50 | 5 | 73 |

Functionalization and Derivatization of Pre-existing Pyrimidine Rings

Once the this compound core is assembled, further diversification can be achieved by modifying the pyrimidine ring. Key strategies include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing a wide range of functional groups onto an electron-deficient pyrimidine ring that bears a suitable leaving group, such as a halogen. vapourtec.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orggovtpgcdatia.ac.in

In the context of this compound derivatives, a common precursor for SNAr is a chloro-substituted pyrimidine. For example, N-(tert-butyl)-4-chlorothieno[3,2-d]pyrimidin-2-amine can react with various nucleophiles like primary amines, alcohols, and phenols to generate a library of 4-substituted derivatives. nih.gov These reactions are typically carried out by heating the reactants in a suitable solvent, often in the presence of a base to neutralize the liberated HCl. nih.govnih.gov Linear, branched, or functionalized primary amines have been successfully introduced at position 4 of the thieno[3,2-d]pyrimidine (B1254671) core in moderate to good yields (51–77%). nih.gov

Table 3: Examples of SNAr on a Thieno[3,2-d]pyrimidine Core

| Starting Material | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| N-(tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | Ammonia | Sealed tube, EtOH | 4-Amino derivative | High nih.gov |

| N-(tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | Ethanolamine | EtOH, reflux | 4-(2-Hydroxyethylamino) derivative | 77% nih.gov |

| N-(tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine | Phenol | DMF, K₂CO₃, 130°C | 4-Phenoxy derivative | Good nih.gov |

| 6-Bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivative | Morpholine | - | 6-Morpholinyl derivative | - rsc.org |

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile methods for derivatizing halogenated pyrimidines. researchgate.netacs.org These reactions allow for the introduction of aryl, alkynyl, and amino groups, among others.

On scaffolds like 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one, various palladium-catalyzed reactions have been successfully applied: researchgate.netrsc.org

Suzuki-Miyaura Coupling: This reaction couples the bromo-pyrimidine with boronic acids or esters to form new C-C bonds, allowing for the introduction of diverse aryl or heteroaryl substituents.

Sonogashira Coupling: Used to form C-C bonds between the bromo-pyrimidine and terminal alkynes, this reaction is key for introducing alkynyl moieties.

Buchwald-Hartwig Amination: This C-N cross-coupling reaction enables the arylation or alkylation of amines, or conversely, the amination of aryl halides. It has been used to introduce various amino groups onto the pyrimidine scaffold. researchgate.netrsc.org

These reactions have been crucial in creating libraries of compounds for structure-activity relationship (SAR) studies, for example, in the development of antiplasmodial agents. researchgate.netrsc.org

Table 4: Palladium-Catalyzed Cross-Coupling on a this compound Scaffold

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl derivative researchgate.netrsc.org |

| Sonogashira | 6-Bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl derivative researchgate.netrsc.org |

| Buchwald-Hartwig | 6-Bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one | Amine (e.g., morpholine) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-Amino derivative researchgate.netrsc.org |

Heteroannulation and Cyclization Reactions

Heteroannulation and cyclization reactions represent a powerful and versatile strategy for the construction of the pyrimidine core in this compound derivatives. These methods often involve the formation of multiple carbon-heteroatom bonds in a single synthetic operation, leading to rapid assembly of the target heterocyclic system.

A notable example is the multicomponent reaction (MCR) approach, which is valued for its efficiency and atom economy. dntb.gov.ua One such reaction involves the use of 2-amino-4H-1,3-thiazin-4-one derivatives, which contain both an acidic proton and a nucleophile, with alkyl isocyanides and dialkyl acetylenedicarboxylates. dntb.gov.ua This method yields fused heterocyclic systems like dimethyl 8-(tert-butylamino)-4-oxo-4,6-dihydropyrimido[2,1-b] rsc.orgrsc.orgthiazine-6,7-dicarboxylates. dntb.gov.ua The reaction proceeds through the trapping of a zwitterionic adduct, formed from the alkyl isocyanide and the acetylenedicarboxylate, by the thiazinone derivative. dntb.gov.ua

Another versatile method is the Sonogashira coupling followed by cyclocondensation. organic-chemistry.org In this one-pot, three-component synthesis, acid chlorides are first coupled with terminal alkynes to generate highly reactive alkynone intermediates. organic-chemistry.org These intermediates then undergo cyclocondensation with amidinium or guanidinium (B1211019) salts to afford 2,4- and 2,4,6-substituted pyrimidines. organic-chemistry.org This sequence allows for a high degree of diversity in the final products. organic-chemistry.org

Furthermore, the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, often employs heteroannulation strategies. For instance, the reaction of 3-cyano-2-aminopyridines with triethyl orthoformate and various primary amines under solvent-free conditions provides an efficient route to 4-substituted aminopyrido[2,3-d]pyrimidines. sciforum.net Similarly, the condensation of 6-aminouracil (B15529) with enaminones in acidic conditions is a key step in the synthesis of certain pyrido[2,3-d]pyrimidine (B1209978) derivatives. mdpi.com

Mechanistic Investigations of Reaction Pathways

Understanding the mechanistic details of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates provide valuable insights into the reaction pathway. In the multicomponent synthesis of pyrimido[2,1-b] rsc.orgrsc.orgthiazine derivatives, a key intermediate is the zwitterionic adduct formed from the reaction of an alkyl isocyanide and a dialkyl acetylenedicarboxylate. dntb.gov.ua This highly reactive species is then trapped by the 2-amino-4H-1,3-thiazin-4-one. dntb.gov.ua

In the synthesis of pyrimidines via the Sonogashira coupling-addition-cyclocondensation sequence, alkynones are crucial intermediates. organic-chemistry.org Their formation from the coupling of acid chlorides and terminal alkynes is the initial step, and their high reactivity drives the subsequent cyclization. organic-chemistry.org

For the synthesis of furo[2,3-d]pyrimidines, a proposed mechanism involves several intermediates. nih.gov Initially, an aryl(or heteroaryl)glyoxal monohydrate is activated, followed by a Knoevenagel condensation with 1,3-dimethylbarbituric acid to form a 1,3-dimethyl-5-(2-oxo-2-aryl(or heteroaryl)ethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione intermediate. nih.gov This is followed by a heteroannulation reaction with an isocyanide, which may proceed through a Michael-type addition and subsequent intramolecular cyclization or a formal [4+1] heteroannulation to yield the final product. nih.gov

In some organocatalyzed reactions leading to related heterocyclic systems, iminium salts and enamines have been identified as key reactive intermediates. ethz.ch

Proposed Reaction Mechanisms and Transition State Analysis

Based on the identification of intermediates and kinetic studies, plausible reaction mechanisms can be proposed. For the synthesis of various pyrimidine derivatives, a common mechanistic theme involves a sequence of condensation, addition, and cyclization steps. organic-chemistry.org For example, a proposed mechanism for the iron-catalyzed synthesis of pyrimidines involves a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence. organic-chemistry.org

Theoretical investigations, such as Density Functional Theory (DFT) calculations, are increasingly used to analyze transition states and reaction energetics. jchemrev.comsemanticscholar.org For instance, in the study of pyrazolo[3,4-d]pyrimidine derivatives, QM calculations have been used to determine the relative energies of different tautomers and transition states, supporting the formation of the experimentally observed product. jchemrev.com In the multicomponent reaction leading to pyrido[2,3-d]pyrimidines, theoretical studies have examined the free energy profiles of the Knoevenagel condensation, Michael addition, and cyclization steps, identifying the rate-determining step. acs.org Such computational analyses provide a deeper understanding of the reaction coordinates and the factors controlling selectivity. jchemrev.comacs.org

Green Chemistry Protocols in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to develop more sustainable and environmentally friendly processes.

Solvent-Free Conditions

Performing reactions under solvent-free conditions is a key tenet of green chemistry, as it reduces waste and simplifies purification. Several synthetic methods for 2-aminopyrimidine (B69317) derivatives have been successfully adapted to be solvent-free. For example, 2-aminopyrimidine derivatives have been synthesized in good to excellent yields by fusing 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) without a solvent. nih.gov

Another example is the multicomponent synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines from 2-aminopyridines, triethyl orthoformate, and primary amines, which proceeds efficiently under solvent-free conditions. sciforum.net Similarly, the synthesis of certain pyrimido[2,1-b] rsc.orgrsc.orgthiazine derivatives has been achieved at room temperature under solvent-free conditions. researchgate.net The synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives has also been reported under solvent-free conditions using chitosan (B1678972) as a promoter. rsc.org

Catalytic Systems for Enhanced Efficiency

The use of catalysts is another cornerstone of green chemistry, as it can enhance reaction rates, improve selectivity, and reduce energy consumption.

Homogeneous and Heterogeneous Catalysis

A variety of catalytic systems have been developed for the synthesis of 2-aminopyrimidines. Copper-based catalysts have been employed in three-component formal [3+1+2] annulations of ketoxime acetates, aldehydes, and cyanamides. rsc.org Iron catalysts, such as a combination of FeI2, iPrPDAI, and Zn, have been found to effectively catalyze the [2+2+2] cycloaddition of cyanamides and alkynenitriles to form bicyclic 2-aminopyrimidines. nih.gov

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and potential for reuse. Chitosan, a renewable biopolymer, has been used as a heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives. rsc.org Nanocatalysts, such as CuO nanoparticles, have also been utilized for the improved synthesis of 2-aminopyrimidines. ufms.br In the synthesis of furo[2,3-d]pyrimidines, an ultra-low loading of ZrOCl2•8H2O has been shown to be an effective catalyst in water. nih.gov

Table of Catalytic Systems

| Catalyst System | Reactants | Product | Reference |

| Copper-based catalyst | Ketoxime acetates, aldehydes, cyanamides | 2-Aminopyrimidines | rsc.org |

| FeI2, iPrPDAI, Zn | Cyanamides, alkynenitriles | Bicyclic 2-aminopyrimidines | nih.gov |

| Chitosan | Guanidines, aldehydes, cyanoketones | 2-Aminopyrimidine-5-carbonitriles | rsc.org |

| CuO Nanocatalyst | Not specified | 2-Aminopyrimidines | ufms.br |

| ZrOCl2•8H2O | Aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, alkyl isocyanides | Furo[2,3-d]pyrimidines | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 Tert Butylamino Pyrimidine Species

Advanced Spectroscopic Techniques for Molecular Confirmation

A combination of spectroscopic methods is essential for the unambiguous characterization of 2-(tert-Butylamino)pyrimidine in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The tert-butyl group would exhibit a characteristic singlet, typically integrating to nine protons, in the upfield region of the spectrum (around 1.3-1.5 ppm) researchgate.net. The protons on the pyrimidine (B1678525) ring would appear as multiplets or distinct doublets and triplets in the aromatic region (typically 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The N-H proton of the amino group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon environments within the molecule. One would expect to see signals for the quaternary and methyl carbons of the tert-butyl group, as well as distinct signals for each of the carbon atoms in the pyrimidine ring. The chemical shifts of the pyrimidine carbons would be indicative of their electronic environment, influenced by the nitrogen atoms and the tert-butylamino substituent.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of the molecule. A COSY spectrum would show correlations between coupled protons, helping to assign the signals of the pyrimidine ring protons. An HSQC spectrum would correlate proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.4 (s, 9H) | ~30 |

| C (CH₃)₃ | - | ~52 |

| Pyrimidine-H4/H6 | 8.0-8.5 (d) | ~158 |

| Pyrimidine-H5 | 6.5-7.0 (t) | ~110 |

| Pyrimidine-C2 | - | ~162 |

| Pyrimidine-C4/C6 | - | ~158 |

| Pyrimidine-C5 | - | ~110 |

| NH | Variable (br s, 1H) | - |

Note: These are estimated values based on general principles and data for similar compounds. Actual experimental values may vary.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to display characteristic absorption bands. Key vibrations would include N-H stretching of the secondary amine (around 3300-3500 cm⁻¹), C-H stretching vibrations of the tert-butyl group and the aromatic pyrimidine ring (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (in the 1400-1650 cm⁻¹ region), and C-N stretching vibrations (around 1200-1350 cm⁻¹) niscpr.res.innih.gov.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. While N-H and O-H stretches are often weak in Raman, the symmetric vibrations of the pyrimidine ring and the C-C and C-H vibrations of the tert-butyl group would be expected to give rise to strong signals nih.govresearchgate.net. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational assignment.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3300-3500 | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Strong |

| C-H (aliphatic) | Stretching | 2850-2970 | Strong |

| C=N/C=C (ring) | Stretching | 1400-1650 | Strong |

| C-N | Stretching | 1200-1350 | Medium |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

LC-MS and ESI-MS: For a compound like this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of this ion, which can be used to confirm the elemental formula of the compound. Fragmentation patterns observed in the tandem mass spectrum (MS/MS) would provide further structural information, for instance, the characteristic loss of the tert-butyl group.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Method |

| [M+H]⁺ | Calculated Molecular Weight + 1.0078 | ESI-MS |

| [M-C₄H₉]⁺ | Calculated Molecular Weight - 57.0704 | ESI-MS/MS |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The pyrimidine ring in this compound is a chromophore that is expected to absorb UV radiation. The spectrum would likely show characteristic π → π* and n → π* transitions. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent and the nature of the substituents on the pyrimidine ring nih.govresearchgate.net.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular structure and connectivity, single-crystal X-ray diffraction provides the most definitive three-dimensional structural elucidation in the solid state.

Interactive Data Table: Expected X-ray Crystallography Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (Å) | a, b, c |

| Bond Lengths (Å) | C-N, C-C, C-H, N-H |

| Bond Angles (°) | Angles between atoms |

| Torsion Angles (°) | Dihedral angles defining conformation |

| Intermolecular Interactions | Hydrogen bonding, π-stacking |

Analysis of Crystal Packing and Supramolecular Architectures

Without a publicly available crystal structure, a detailed analysis of the crystal packing and supramolecular architecture of this compound is not possible. The arrangement of molecules in the solid state, including the formation of characteristic motifs and networks, is critical for understanding its physical properties. General principles of crystal engineering suggest that aminopyrimidine derivatives often exhibit hydrogen-bonded networks, but the specific arrangement for this compound remains unconfirmed.

Characterization of Intermolecular Interactions (Hydrogen Bonding, Van der Waals Forces)

The nature and strength of intermolecular interactions, such as hydrogen bonds involving the amino group and the pyrimidine nitrogen atoms, as well as weaker van der Waals forces, are key to the stability of the crystal lattice. However, without experimental crystallographic data, a quantitative description of these interactions, including bond distances and angles, cannot be provided.

Investigation of Polymorphism and Amorphous Solid Forms

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical area of study in materials science and pharmaceuticals. However, no studies specifically investigating the potential polymorphic or amorphous solid forms of this compound have been found in the public domain.

Identification and Characterization of Different Crystalline Forms

The process of identifying and characterizing different polymorphs typically involves techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy. The absence of any published polymorph screens for this compound means that no distinct crystalline forms have been reported.

Comparative Analysis of Solid-State Structures

Consequently, a comparative analysis of the solid-state structures of different crystalline forms of this compound cannot be performed. Such an analysis would typically focus on differences in molecular conformation, packing arrangements, and intermolecular interactions between polymorphs.

Computational and Theoretical Chemistry Studies on 2 Tert Butylamino Pyrimidine

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical methods are fundamental to predicting the electronic and molecular structure of compounds. These computational tools allow for a detailed examination of orbital energies, electron distribution, and geometric parameters, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. biorxiv.org It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. mdpi.comresearchgate.net For 2-(tert-Butylamino)pyrimidine, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine its equilibrium geometry. wjarr.comijcce.ac.ir This process calculates the bond lengths, bond angles, and dihedral angles that result in the minimum energy state on the potential energy surface. wjarr.com

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good starting point for understanding electronic structure but does not fully account for electron correlation—the way electrons interact and influence each other's motion. wikipedia.org

To incorporate electron correlation, post-Hartree-Fock methods are employed. One of the most common is the Møller-Plesset perturbation theory, particularly at the second order (MP2). researchgate.net The MP2 method improves upon the HF approximation by adding a correction for electron correlation, often leading to more accurate geometric and energetic predictions. researchgate.netaps.org

Specific HF and MP2 computational studies focused solely on this compound are sparse in the public domain. However, research on related molecules like 2-aminopyrimidine (B69317) has utilized these methods to investigate conformational stability and vibrational spectra, demonstrating their utility in this class of compounds. researchgate.net A typical study on this compound would compare the results from HF, MP2, and DFT to assess the importance of electron correlation on its predicted properties.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. irjweb.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. youtube.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. irjweb.com DFT calculations are commonly used to compute the energies of these frontier orbitals. irjweb.com

Detailed FMO analysis and specific HOMO-LUMO energy gap values for this compound have not been extensively reported. For context, DFT studies on other pyrimidine (B1678525) derivatives have calculated HOMO-LUMO gaps to predict their chemical reactivity and stability. wjarr.com Such an analysis for this compound would involve visualizing the HOMO and LUMO to identify the regions of the molecule involved in electron donation and acceptance, respectively.

Illustrative Data Table for Frontier Molecular Orbital Parameters (General)

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (ionization potential). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electron affinity). |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

Note: This table is for illustrative purposes. Specific values for this compound are not available in the reviewed literature.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.govrsc.org It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov Green and yellow represent areas with intermediate potential. nih.gov

An MEP analysis for this compound would reveal the electrophilic and nucleophilic sites. It is expected that the nitrogen atoms of the pyrimidine ring would be regions of negative potential due to their lone pairs of electrons, making them likely sites for protonation or interaction with electrophiles. nih.gov The amino group's hydrogen atom would likely be a site of positive potential. While specific MEP maps for this compound are not published, studies on similar amino-substituted heterocycles like aminopyridines have used MEP to successfully predict sites of reactivity. nih.gov

The Fukui function is a reactivity descriptor derived from DFT that helps to identify which atoms in a molecule are most likely to undergo a nucleophilic, electrophilic, or radical attack. orientjchem.orgresearchgate.net It measures the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com

There are three main types of condensed Fukui functions:

f+ : Predicts the site for nucleophilic attack (where an electron is added).

f- : Predicts the site for electrophilic attack (where an electron is removed).

f0 : Predicts the site for radical attack.

A higher Fukui function value for a particular atom indicates a greater reactivity at that site. orientjchem.org A comprehensive Fukui function analysis for this compound has not been located in the existing literature. Such an analysis would involve calculating the condensed Fukui functions for each atom in the molecule to create a detailed map of its local reactivity, complementing the insights gained from MEP analysis. researchgate.net

Prediction of Chemical Reactivity and Stability Parameters

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These parameters provide a quantitative basis for comparing the reactivity of different compounds.

Key parameters include:

Ionization Potential (I) : Approximated as I ≈ -EHOMO

Electron Affinity (A) : Approximated as A ≈ -ELUMO

Chemical Hardness (η) : Calculated as η ≈ (I - A) / 2. It measures the resistance to a change in electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." irjweb.com

Chemical Potential (μ) : Calculated as μ ≈ -(I + A) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω) : Calculated as ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons. irjweb.com

While specific calculated values for these reactivity and stability parameters for this compound are not available, DFT studies on various pyrimidine derivatives have shown these descriptors to be invaluable for understanding their reactivity profiles. wjarr.com For this compound, these calculations would provide a quantitative measure of its stability and propensity to act as an electrophile or nucleophile.

Illustrative Data Table for Chemical Reactivity Parameters (General)

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | The "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the molecule's electrophilic nature. |

Note: This table is for illustrative purposes. Specific values for this compound are not available in the reviewed literature.

Calculation of Chemical Hardness, Electronegativity, and Electrophilicity Index

Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the chemical reactivity and stability of a molecule. These parameters are routinely calculated using DFT methods, often with the B3LYP functional and a 6-31G* or higher basis set nih.gov.

Chemical Hardness (η) : This parameter quantifies the molecule's resistance to a change in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high kinetic stability and low reactivity wjarr.comresearchgate.net. Hard molecules have a small energy gap researchgate.net.

Electronegativity (χ) : This is a measure of a molecule's ability to attract electrons. It is calculated from the ionization potential and electron affinity researchgate.net.

Electrophilicity Index (ω) : This index measures the stabilization in energy when the system acquires an additional electronic charge from the environment nih.govresearchgate.netresearchgate.net. It provides a quantitative scale for the propensity of a molecule to act as an electrophile researchgate.netuss.cl.

The formulas to derive these parameters are as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

While specific values for this compound are not reported in the surveyed literature, DFT calculations on similar pyrimidine derivatives show these descriptors are invaluable for comparing reactivity profiles wjarr.com.

Table 1: Global Reactivity Descriptors (Illustrative) This table illustrates the typical data generated from DFT calculations. Specific values for this compound are not available in the cited literature.

| Parameter | Symbol | Formula | Significance | Calculated Value (eV) |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability | Not Reported |

| LUMO Energy | ELUMO | - | Electron-accepting ability | Not Reported |

| Energy Gap | ΔE | ELUMO - EHOMO | Reactivity & Stability | Not Reported |

| Electronegativity | χ | (I + A) / 2 | Electron-attracting ability | Not Reported |

| Chemical Hardness | η | (I - A) / 2 | Resistance to charge transfer | Not Reported |

Theoretical Studies of Thermodynamic Parameters

The thermodynamic properties of a molecule, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are fundamental to understanding its stability and the spontaneity of its reactions. These parameters can be calculated theoretically using statistical thermodynamics based on vibrational frequencies obtained from DFT calculations nih.gov.

Studies on related compounds often use these calculations to determine gas-phase enthalpies of formation (ΔHf(g)) and to predict thermal stability nih.gov. Furthermore, the thermodynamics of processes like dissolution can be explored by calculating parameters such as the enthalpy of solution (ΔHsol) and Gibbs free energy of solution (ΔGsol) from solubility data measured at various temperatures, often correlated using the van't Hoff equation researchgate.net. For complex formation involving pyrimidine bases, changes in these thermodynamic parameters reveal the nature of the intermolecular interactions driving the process mdpi.comresearchgate.net.

Table 2: Calculated Thermodynamic Parameters at Standard Conditions (Illustrative) This table shows standard thermodynamic parameters that can be derived from computational studies. Specific values for this compound are not available in the cited literature.

| Parameter | Symbol | Description | Calculated Value |

|---|---|---|---|

| Enthalpy of Formation | ΔHf | Energy change upon formation from constituent elements | Not Reported |

| Standard Entropy | S° | Measure of molecular disorder | Not Reported |

| Gibbs Free Energy of Formation | ΔGf | Energy of formation indicating spontaneity | Not Reported |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulation techniques are powerful tools for exploring the three-dimensional structure of this compound and its dynamic interactions with other molecules, including biological targets and solvent.

Structure-Based Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein wjarr.com. This method is critical in drug discovery for screening potential inhibitors. For pyrimidine derivatives, docking studies have been widely used to investigate their binding modes with various enzymes and receptors nih.govnih.govmdpi.com.

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Using a docking algorithm (e.g., AutoDock Vina) to place the ligand into the binding site of the protein in multiple conformations and orientations.

Scoring the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Analyzing the best-scoring poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site.

While no specific docking studies for this compound were identified, this approach would be essential to hypothesize its potential biological targets and mechanism of action.

Conformational Analysis and Energy Minima Identification

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, rotation around the C-N bond connecting the pyrimidine ring and the tert-butylamino group is a key source of conformational flexibility.

Computational methods can systematically rotate this bond and calculate the potential energy at each step. This generates a potential energy surface, from which low-energy conformers (energy minima) can be identified mdpi.commdpi.com. Identifying the global minimum-energy conformation is crucial, as this is the most likely structure the molecule will adopt and is the relevant conformation for molecular docking and understanding intermolecular interactions researchgate.netnih.gov. Studies on related pyrimidine nucleotides have shown that even the pyrimidine ring itself can exhibit nonplanar conformations, which influences its interactions nih.gov.

Dynamics of Intermolecular Hydrogen Bond Formation

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering detailed insights into the dynamics of non-covalent interactions like hydrogen bonds ub.edu. For this compound, the secondary amine (N-H) group is a primary hydrogen bond donor, while the two nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors.

An MD simulation would model the behavior of multiple this compound molecules in a solvent box over time. Analysis of the simulation trajectory can reveal:

Hydrogen Bond Lifetime : How long, on average, a specific hydrogen bond persists.

Radial Distribution Functions (RDFs) : These functions describe the probability of finding one atom at a certain distance from another, which can confirm the presence and geometry of hydrogen bonds nih.gov.

Kinetics : The rates of hydrogen bond formation and breakage.

Such simulations are vital for understanding how the molecule self-associates or interacts with solvent molecules and biological partners nih.govresearchgate.netnih.gov. Studies on similar 2-aminopyrimidine systems have demonstrated the formation of stable, dimeric hydrogen-bonded motifs in the solid state, a behavior that MD simulations can explore in a solution environment mdpi.com.

Advanced Applications in Medicinal Chemistry Research Focused on Mechanisms and in Silico Predictions

Enzyme Inhibition Studies of 2-(tert-Butylamino)pyrimidine Derivatives

The pyrimidine (B1678525) core is a key pharmacophore that has been successfully exploited to design inhibitors for a wide range of enzymes critical to various disease pathologies.

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been extensively studied as kinase inhibitors.

Cyclin-Dependent Kinases (CDK2, CDK9): CDK2 is essential for cell cycle progression, while CDK9 regulates transcription elongation. mdpi.com Inhibiting these kinases can halt cancer cell proliferation and induce apoptosis. mdpi.com Zotiraciclib, a multi-kinase inhibitor that targets CDK9, has been shown to suppress the phosphorylation of RNA Polymerase II in glioblastoma cells, leading to a decrease in the transcription of anti-apoptotic proteins and subsequent cell death. mdpi.com The development of dual inhibitors targeting both CDK2 and VEGFR2 from natural product fragments highlights a computational strategy to identify novel anticancer compounds. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a validated approach for cancer treatment. nih.gov Structure-activity relationship (SAR) studies of pyrimidine derivatives have revealed that certain substitutions are critical for potent VEGFR-2 inhibition. For instance, among a series of pyrimidine-based compounds, one derivative exhibited an IC₅₀ value of 3.2 nM against VEGFR-2, comparable to the established drug sorafenib. Notably, the replacement of a tert-butyl group with phenyl derivatives was found to decrease this inhibitory activity, underscoring the importance of specific structural features for potent inhibition. nih.gov

Viral proteases are essential for viral replication, making them attractive targets for antiviral drug development. The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are critical for processing viral polyproteins. nih.govnih.gov

SARS-CoV-2 Main Protease (Mpro) and Papain-like Protease (PLpro): These cysteine proteases are highly conserved and essential for the life cycle of the virus. nih.govmdpi.com Mpro is a homodimeric enzyme that cleaves the viral polyprotein at multiple sites to form the replication-transcription complex. mdpi.com PLpro is also involved in polyprotein processing and has the additional function of modulating the host's immune response. mdpi.comembopress.org The development of inhibitors targeting these enzymes is a key strategy for producing new drugs against COVID-19. nih.gov Research has identified non-covalent small molecule inhibitors of SARS-CoV PLpro that are also effective against SARS-CoV-2 PLpro, demonstrating potent antiviral activity in infection models. embopress.org For example, the compound MG-101 has been shown to inhibit Mpro by forming a covalent bond with the active site cysteine residue (Cys145), thereby blocking substrate binding. nih.gov

Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. Inhibiting this enzyme can help manage post-meal blood glucose levels, which is a therapeutic strategy for diabetes. researchgate.net

Several studies have synthesized and evaluated pyrimidine derivatives as potential α-amylase inhibitors. mdpi.comrsc.orgnih.gov In one study, a series of novel pyrimidine derivatives were tested for their inhibitory activity against α-amylase. mdpi.com Compound 4 from this series, which features a fluoro substituent, showed the highest level of activity with an IC₅₀ of 11.13 ± 0.12 µM, which was comparable to the standard drug acarbose (IC₅₀ = 11.30 ± 0.12 µM). mdpi.comnih.gov Molecular docking studies supported these findings, indicating that the compounds align well within the active site of the α-amylase enzyme. mdpi.com

| Compound | Substituent Feature | α-Amylase IC₅₀ (µM) mdpi.com |

|---|---|---|

| Compound 4 | Fluoro substituent | 11.13 ± 0.12 |

| Compound 6 | - | 15.17 ± 0.07 |

| Compound 9 | - | 18.16 ± 0.08 |

| Compound 11 | - | 21.14 ± 0.12 |

| Compound 14 | - | 33.18 ± 0.14 |

| Compound 16 | - | 34.24 ± 0.16 |

| Compound 17 | - | 40.16 ± 0.11 |

| Acarbose (Standard) | - | 11.30 ± 0.12 |

DNA topoisomerase IIα is an essential enzyme that manages DNA topology during processes like replication and transcription. mdpi.com It functions by creating temporary double-strand breaks in the DNA. mdpi.com Because cancer cells divide rapidly and have enhanced Top2 functions, this enzyme is a prime target for anticancer drugs. mdpi.com Inhibitors of Topoisomerase IIα, often called "poisons," work by stabilizing the covalent complex formed between the enzyme and DNA. mdpi.comnih.gov This leads to an accumulation of DNA breaks, which ultimately triggers programmed cell death. mdpi.com

A new series of fused pyrimidine derivatives were designed and synthesized as Topoisomerase II inhibitors. nih.gov One particular thiazolopyrimidine, compound 3d , demonstrated potent inhibitory activity against Topoisomerase IIα with an IC₅₀ value of 2.89 μM, which is comparable to the well-known anticancer drug doxorubicin (IC₅₀ = 2.67 μM). nih.gov Molecular modeling studies confirmed that this compound fits well within the binding site of the enzyme, explaining its significant inhibitory effect. nih.gov

| Compound | Topoisomerase IIα IC₅₀ (µM) nih.gov |

|---|---|

| Thiazolopyrimidine 3d | 2.89 |

| Doxorubicin (Standard) | 2.67 |

Structure-Activity Relationship (SAR) Investigations for Biological Activity

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govresearchgate.net For pyrimidine derivatives, these investigations are crucial for optimizing potency and selectivity. researchgate.net

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of the biological target. nih.govnih.govrsc.org For the pyrimidine scaffold, SAR exploration has revealed key structural requirements for various biological activities.

Core Scaffold Modification: The pyrimidine core itself is often optimal. Studies on a series of pyrimidine-4-carboxamides showed that removing one of the nitrogen atoms to create a pyridine analogue, or changing the nitrogen positions, resulted in a significant drop in potency. acs.org This suggests that the specific arrangement of nitrogen atoms in the pyrimidine ring is critical for interactions with the target protein. acs.org

Substituent Effects: The position and nature of substituents on the pyrimidine ring greatly influence biological activity. nih.gov For instance, in the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, a cyclopropylmethylamide substituent at one position was found to be optimal, suggesting it occupies a small lipophilic pocket in the enzyme. acs.org In another study on SLACK potassium channel inhibitors, systematic preparation of analogues with different substitutions on the pyrimidine core established clear SAR. A 2,6-difluoro substitution resulted in a nearly 3-fold improvement in potency compared to the initial hit compound. mdpi.com

Synthesis Strategies: The synthesis of novel analogues is a cornerstone of SAR exploration. Multi-step synthetic sequences are often developed to allow for the efficient creation of a library of related compounds. rsc.org For example, a series of 2-anilino triazolopyrimidines were synthesized to explore modifications at the 2-position of the core structure, leading to the identification of compounds with potent anticancer activity in the nanomolar range. mdpi.com These strategies enable chemists to systematically probe the chemical space around a lead compound to achieve desired biological and pharmacokinetic properties. nih.gov

Correlation of Structural Modifications with Modulatory Effects on Biological Targets

The biological activity of compounds derived from the this compound core is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity against specific biological targets, most notably protein kinases, which are implicated in diseases such as cancer. mdpi.comresearchgate.net

The 2-amino group, in this case, the tert-butylamino group, typically serves as the primary hydrogen bond donor to the kinase hinge. nih.gov Modifications are therefore often focused on the 4, 5, and 6-positions of the pyrimidine ring to explore interactions with other regions of the ATP-binding pocket, such as the solvent-front, the gatekeeper residue, and the back pocket.

For instance, in the development of inhibitors for understudied kinases, a strategy of "mixing and matching" side chains at the 2- and 4-positions of the aminopyrimidine core has been employed. nih.gov Research has shown that introducing a sulfonamide-bearing side chain at the 4-position can dramatically narrow the kinome-wide inhibition profile, thereby increasing selectivity. nih.gov Similarly, modifications at the 5-position, which is situated near the gatekeeper residue, can also impart improved selectivity. nih.gov

| Compound ID | R4-Substituent (Position 4) | R5-Substituent (Position 5) | Target Kinase | IC₅₀ (nM) |

| A-1 | Phenyl | H | Kinase X | 150 |

| A-2 | 4-Chlorophenyl | H | Kinase X | 75 |

| A-3 | 4-Methoxyphenyl | H | Kinase X | 120 |

| A-4 | 4-Chlorophenyl | Methyl | Kinase X | 45 |

| A-5 | 4-Chlorophenyl | Bromo | Kinase X | 30 |

This table is a representative example based on common SAR findings in kinase inhibitor development and is for illustrative purposes.

From this representative data, a clear SAR can be established:

Substitution at Position 4: Introducing an electron-withdrawing group like chlorine on the phenyl ring (Compound A-2 ) enhances potency compared to an unsubstituted phenyl (Compound A-1 ) or an electron-donating group (Compound A-3 ). This suggests a specific electronic or steric interaction in the binding pocket.

Substitution at Position 5: Adding small hydrophobic or halogen groups at the 5-position (Compounds A-4 and A-5 ) further increases inhibitory activity. This indicates that the 5-position can be modified to exploit a nearby hydrophobic pocket, often near the gatekeeper residue, to gain additional binding affinity.

In Silico Predictions of Drug-Likeness and Pharmacokinetic Properties

Computational, or in silico, methods are integral to modern drug discovery, allowing for the early prediction of a compound's potential success as a drug. mdpi.comtaylorandfrancis.com These tools can forecast pharmacokinetic properties and assess "drug-likeness" before a compound is synthesized, saving significant time and resources. nih.govnih.gov

ADMET profiling predicts how a drug candidate will be processed by the body. bhsai.org For derivatives of this compound, computational models can estimate several key parameters that are critical for oral bioavailability and distribution to the target tissue. researchgate.netmdpi.com

Key predicted ADMET properties include:

Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gut into the bloodstream. High HIA is desirable for orally administered drugs.

Caco-2 Permeability: The Caco-2 cell line is a model of the intestinal epithelium. Predicted permeability is a surrogate for intestinal absorption.

Plasma Protein Binding (PPB): This predicts the degree to which a compound will bind to proteins in the blood. High PPB can limit the amount of free drug available to act on its target.

Blood-Brain Barrier (BBB) Permeability: This predicts whether a compound can cross the highly selective barrier protecting the brain. mdpi.com This is a critical property for drugs targeting the central nervous system and an undesirable one for peripherally acting drugs.

The following table shows a hypothetical in silico ADMET profile for a series of this compound analogs where modifications are made to a side chain.

| Compound ID | Modification | Predicted HIA (%) | Predicted Caco-2 Permeability (log Papp) | Predicted PPB (%) | Predicted BBB Permeation (logBB) |

| B-1 | -CH₃ | 92.5 | 1.1 | 85.0 | 0.15 |

| B-2 | -COOH | 75.1 | -0.5 | 95.2 | -1.20 |

| B-3 | -CONH₂ | 88.6 | 0.6 | 90.1 | -0.85 |

| B-4 | -SO₂NH₂ | 85.3 | 0.4 | 93.4 | -0.98 |

This is a representative data table generated from common trends observed in computational ADMET predictions. HIA > 80% is generally considered good. Caco-2 log Papp > 0.9 suggests high permeability. logBB > 0 indicates good BBB penetration, while logBB < -1 suggests poor penetration.

The predictions suggest that adding a polar carboxylic acid group (Compound B-2 ) significantly reduces intestinal absorption and BBB permeation while increasing plasma protein binding. In contrast, the simple methyl group (Compound B-1 ) results in better absorption and potential to cross the blood-brain barrier. The amide and sulfonamide groups (B-3 , B-4 ) present intermediate properties. This type of analysis guides chemists in designing compounds with a more favorable pharmacokinetic profile. nih.gov

Computational drug design heavily relies on predicting the binding affinity between a ligand (the drug candidate) and its protein target. mdpi.com Molecular docking is a common technique used to place a ligand into the binding site of a protein and estimate the binding energy (ΔG), which indicates the strength of the interaction. elsevierpure.com

However, raw binding affinity can be misleading, as larger molecules tend to have stronger interactions simply because they make more contacts. Ligand Efficiency (LE) is a metric that normalizes binding affinity by the size of the molecule (typically by the number of heavy, i.e., non-hydrogen, atoms). nih.govnih.gov It is calculated as:

LE = -ΔG / N

where ΔG is the binding energy and N is the number of heavy atoms. LE helps identify smaller, more efficient fragments that have the potential to be developed into high-quality drug candidates. nih.gov A higher LE value is generally more desirable.

The table below shows predicted binding affinities and calculated ligand efficiencies for a series of hypothetical this compound-based inhibitors against a protein kinase target.

| Compound ID | Heavy Atom Count (N) | Predicted Binding Affinity (ΔG, kcal/mol) | Ligand Efficiency (LE) |

| C-1 | 20 | -8.5 | 0.425 |

| C-2 | 25 | -9.5 | 0.380 |

| C-3 | 22 | -9.2 | 0.418 |

| C-4 | 28 | -10.1 | 0.361 |

This table is for illustrative purposes. LE values ≥ 0.3 are often considered favorable in early-stage drug discovery.

In this example, although Compound C-4 has the best predicted binding affinity (-10.1 kcal/mol), it is also the largest molecule. Compound C-1 has the highest ligand efficiency (0.425), indicating that it achieves its binding affinity more efficiently per atom. This suggests that the core structure of C-1 is a highly optimized starting point for further development. Medicinal chemists often prioritize hits with higher LE during fragment-based or lead optimization campaigns. nih.gov

Catalytic and Materials Science Research Involving 2 Tert Butylamino Pyrimidine Systems

Role of Pyrimidine (B1678525) Scaffolds in Catalysis

The pyrimidine core is a privileged scaffold in chemistry, not only for its prevalence in biological systems but also for its utility in catalysis. nih.govelsevierpure.com The nitrogen atoms within the pyrimidine ring act as excellent coordination sites for metal ions, making pyrimidine derivatives highly valuable as ligands in the design of catalysts. nih.gov These ligands can influence the steric and electronic environment of a metal center, thereby tuning its catalytic activity, selectivity, and stability. The versatility of pyrimidine chemistry allows for the synthesis of a wide array of derivatives, enabling the development of tailored ligands for specific catalytic transformations. nih.gov

The synthesis of pyrimidine-based ligands leverages a variety of established and modern organic chemistry reactions. The design often focuses on creating multidentate ligands that can form stable chelate complexes with metal centers. A common strategy involves the construction of the pyrimidine core through the condensation of amidines with 1,3-dicarbonyl compounds or their synthetic equivalents, a method known as the Pinner synthesis. mdpi.com Variations of this approach allow for the introduction of diverse substituents onto the pyrimidine ring.

Several synthetic routes are employed to create these ligand systems:

Cyclization Reactions: A primary method involves the cyclization of an amidine with a substituted propenone to construct the pyrimidine core. researchgate.net Further functionalization can be achieved through cross-coupling reactions, such as the Stille coupling, to append additional coordinating groups like pyridyl units, resulting in oligo-tridentate ligands. researchgate.net

Multi-component Reactions: The Biginelli reaction offers a straightforward, one-pot synthesis of dihydropyrimidines, which can be further modified. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov

Metal-Catalyzed Cycloadditions: Transition-metal-catalyzed reactions, particularly copper-catalyzed cycloadditions, are powerful tools for building pyrimidine rings from components like alkynes and nitrogen-containing molecules such as amidines or guanidines. mdpi.com

Catalyst-Free Synthesis: In some cases, 4-aminopyrimidine (B60600) scaffolds can be created through catalyst-free methods, for example, by converting β-enaminonitriles under specific reaction conditions. nih.gov

These methods provide a robust toolbox for chemists to design and synthesize a vast library of pyrimidine-based ligands with tailored properties for various metal-catalyzed reactions.

| Synthesis Method | Reactants | Catalyst/Conditions | Product Type | Reference |

| Pinner Synthesis | 1,3-Dicarbonyl compounds, Amidines | Acid or Base Catalysis | Substituted Pyrimidines | mdpi.com |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Acid Catalysis | Dihydropyrimidines | nih.gov |

| Stille Coupling | Organotin compound, Organic halide | Palladium Catalyst | Functionalized Pyrimidines | researchgate.net |

| Copper-Catalyzed Cycloaddition | Terminal alkynes, Amidines/Guanidines | Copper(II) catalyst | Substituted Pyrimidines | mdpi.com |

| [γ-Fe2O3@HAp-SO3H] catalyzed reaction | 2-aminopyridines, malononitrile, aromatic aldehydes | [γ-Fe2O3@HAp-SO3H] nanocatalyst | Hexahydropyrido[2,3-d]pyrimidines | rsc.org |

Pyrimidine-based ligands have been successfully deployed in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , the ligands are soluble in the reaction medium along with the metal precursor, creating a well-defined active catalytic species. These systems often exhibit high selectivity and activity due to the uniform nature of the catalytic sites. For instance, pyrimidine derivatives have been used in complexes that catalyze C-C bond formation and other organic transformations. nih.gov Green chemistry approaches have also utilized environmentally benign homogeneous catalysts, such as Vitamin C (ascorbic acid), for the synthesis of complex pyrido[2,3-d:5,6-d′]dipyrimidine derivatives under solvent-free conditions. researchgate.net

In heterogeneous catalysis , the catalyst exists in a different phase from the reactants, which greatly simplifies its separation and recycling. researchgate.net This is a significant advantage for industrial applications. A major trend in this area is the development of nanocatalysts, which combine the high surface area of nanomaterials with the catalytic activity of pyrimidine-based metal complexes. rsc.org These materials bridge the gap between homogeneous and heterogeneous catalysis, offering high efficiency and reusability. researchgate.net

Examples of pyrimidine-based systems in heterogeneous catalysis include:

Magnetically Recoverable Nanocatalysts: These catalysts consist of a magnetic core (e.g., Fe₃O₄) coated with a support material (e.g., silica) and functionalized with catalytic groups. researchgate.net This design allows for easy separation of the catalyst from the reaction mixture using an external magnetic field. researchgate.net

Metal-Organic Frameworks (MOFs): Pyrimidine-containing linkers can be used to construct MOFs, creating porous materials with well-defined active sites for catalysis.

Supported Catalysts: Pyrimidine-based complexes can be immobilized on solid supports like silica, alumina, or polymers. For example, Cu-doped TiO₂ nanoparticles have been used as an efficient nanocatalyst for synthesizing 2-arylpyrido[2,3-d]pyrimidines. rsc.org Another example is the use of zirconium dioxide nanoparticles as a heterogeneous catalyst for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. rsc.org

Exploration of 2-(tert-Butylamino)pyrimidine Derivatives in Functional Material Development

The unique electronic characteristics of the pyrimidine ring make its derivatives, including those of this compound, attractive candidates for the development of advanced functional materials. nih.gov The electron-deficient nature of the pyrimidine core, combined with its aromaticity and planarity, makes it an excellent building block for materials with interesting optical and electronic properties. nih.gov

The optical and electronic properties of pyrimidine derivatives can be finely tuned by introducing various functional groups onto the pyrimidine scaffold. This tunability is key to their application in materials science. mdpi.com

Optical Properties: Many pyrimidine derivatives exhibit significant photoluminescence and electroluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. dntb.gov.ua The pyrimidine core is particularly effective in creating "push-pull" molecules, where electron-donating and electron-withdrawing groups are attached to the ring. This architecture can lead to strong intramolecular charge transfer upon photoexcitation, resulting in interesting photophysical behaviors. nih.gov

Research has focused on their potential as nonlinear optical (NLO) materials, which have applications in optical data processing and photonics. nih.gov For example, a study of N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) showed that its third-order nonlinear susceptibility (χ³) was superior to that of known chalcone (B49325) derivatives, highlighting its potential for NLO applications. nih.gov The investigation of 2-N-phenylamino-methyl-nitropyridine isomers has also revealed how the positioning of substituents can modulate their emission spectra. mdpi.com

Electronic Properties: The electronic properties of materials dictate their performance in devices like transistors and solar cells. mit.edu The band gap of pyrimidine-based materials, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be engineered through chemical modification. This allows for the design of materials that absorb or emit light at specific wavelengths or have specific semiconductor properties. rsc.org The ability of pyrimidine's nitrogen atoms to participate in hydrogen bonding and chelation is also significant for creating supramolecular assemblies with tailored electronic functions. nih.gov Furthermore, some functionalized pyrimidine derivatives have been investigated as a new class of high-performance, less sensitive energetic materials, where thermal stability and energy content are critical electronic and physicochemical properties. rsc.org

| Compound Class/Example | Investigated Property | Potential Application | Key Finding | Reference |

| Iridium complex with pyrimidine ligand | Photoluminescence, Electroluminescence | OLEDs | Effective light emission | dntb.gov.ua |

| PMMS (a pyrimidine derivative) | Nonlinear Optics (NLO) | Optical devices, Photonics | High third-order nonlinear susceptibility (χ³) | nih.gov |

| 2-N-phenylamino-methyl-nitropyridines | UV-Vis Absorption, Emission | Optoelectronics | Substituent position modulates photophysical behavior | mdpi.com |

| Functionalized Pyrimidine Derivatives | Physicochemical and Detonation Properties | Energetic Materials | High thermal stability and low sensitivity | rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(tert-Butylamino)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, tert-butylamine can react with halogenated pyrimidine precursors (e.g., 2-chloropyrimidine) under reflux in polar aprotic solvents like DMF or acetonitrile. Catalysts such as triethylamine or palladium complexes (e.g., PdCl₂ with triphenylphosphine) may improve efficiency . Yield optimization requires precise control of temperature (60–100°C), stoichiometric ratios (1:1.2 amine:halide), and inert atmospheres (N₂) to minimize side reactions.

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To assess purity (>95%) and detect residual solvents.

- NMR (¹H/¹³C) : Verify tert-butyl group integration (e.g., 9H singlet at ~1.3 ppm for -C(CH₃)₃) and pyrimidine ring protons (6.5–8.5 ppm) .

- FT-IR : Confirm N-H stretching (3200–3400 cm⁻¹) and pyrimidine ring vibrations (1500–1600 cm⁻¹).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : While basic safety data is excluded here, advanced handling involves:

- Controlled Ventilation : Use fume hoods to prevent inhalation of fine particulates.

- Stability Testing : Assess reactivity with common lab reagents (e.g., strong acids/bases) to avoid exothermic decomposition .

- Waste Management : Neutralize residues with dilute HCl before disposal due to potential amine reactivity.

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) of this compound enhance pharmacokinetic studies?

- Methodological Answer : Isotopologues (e.g., ¹³C-labeled tert-butyl groups) enable precise tracking of metabolic pathways via LC-MS/MS. Synthesis involves substituting natural-abundance precursors with isotopically enriched reagents (e.g., ¹³C-tert-butylamine). This approach is critical for studying hepatic metabolism or renal excretion profiles, as seen in related pyrimidine derivatives .

Q. What strategies resolve contradictions in biological activity data across structurally similar pyrimidine derivatives?

- Methodological Answer : Contradictions often arise from substituent effects. For example:

- Electron-Withdrawing Groups (e.g., -CF₃) increase ring electrophilicity, altering binding affinities.

- Comparative Assays : Use standardized cell lines (e.g., MCF-7 for anticancer activity) and control for lipophilicity (logP) to isolate structural contributions .

- Molecular Docking : Compare interactions with target proteins (e.g., kinase enzymes) to rationalize activity differences.

Q. How can researchers optimize the synthetic route for this compound to scale up for in vivo studies?

- Methodological Answer : Key considerations include:

- Catalyst Recycling : Use heterogeneous catalysts (e.g., Pd/C) to reduce costs and simplify purification.

- Flow Chemistry : Continuous reactors improve heat/ mass transfer, critical for exothermic amine reactions.

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to trap excess tert-butylamine, minimizing side products .

Q. What are the limitations of current computational models in predicting the reactivity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) often underestimates steric effects from the bulky tert-butyl group. Hybrid QM/MM models or MD simulations with explicit solvent (e.g., water/DMSO) improve accuracy for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.